1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione

Beschreibung

Molecular Architecture and Crystallographic Analysis

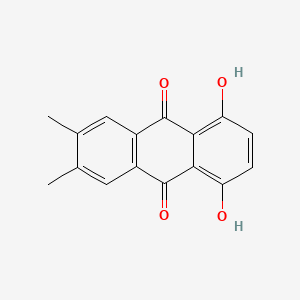

The molecular formula of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione is C₁₆H₁₂O₄ , with a molecular weight of 268.26 g/mol . Its structure features a planar anthracene backbone substituted with hydroxyl groups at the 1- and 4-positions and methyl groups at the 6- and 7-positions (Figure 1). The SMILES notation (O=C1C2=C(C=C(C)C(C)=C2)C(C3=C(O)C=CC(O)=C13)=O) confirms the peri-arrangement of methyl groups relative to the carbonyl functionalities.

Crystallographic studies of analogous anthraquinones, such as 6,7-dimethoxy-1,4-anthraquinone, reveal near-planar configurations with minor deviations (≤10°) in substituent orientations due to steric and electronic factors. For example, methoxy groups in similar compounds exhibit torsion angles of -6.25° and -10.22° relative to the anthracene plane. These deviations suggest that methyl groups in this compound may induce comparable distortions, though direct X-ray data for this specific compound remains limited.

Single-crystal X-ray diffraction of related anthracene derivatives, such as 9,10-diphenylanthracene, demonstrates that bulky substituents significantly alter packing modes via π-π stacking interactions. In this compound, the methyl groups likely impose a herringbone arrangement in the solid state, minimizing steric clashes while maintaining π-π contacts at distances near 3.3 Å .

Electronic Configuration and Resonance Stabilization Effects

The electronic structure of this compound is dominated by conjugation across the anthracene backbone and resonance stabilization from hydroxyl and carbonyl groups. Density functional theory (DFT) calculations on analogous systems show that hydroxyl groups at the 1- and 4-positions donate electron density into the aromatic system via resonance, increasing the electron density at the 9,10-quinone positions. This effect is partially counterbalanced by the electron-withdrawing nature of the carbonyl groups, creating a polarized electronic environment.

The methyl substituents at the 6- and 7-positions exert a weak electron-donating inductive effect, further modulating the compound’s electronic profile. Spectroscopic studies of related anthraquinones, such as quinizarin (1,4-dihydroxyanthracene-9,10-dione), reveal bathochromic shifts in UV-Vis spectra due to extended conjugation. Introducing methyl groups is expected to enhance this effect by reducing intermolecular charge-transfer barriers, as observed in π-stacked systems.

Resonance stabilization also influences reactivity. For instance, the hydroxyl groups facilitate tautomerization between keto-enol forms, a process critical for metal coordination in anthraquinone-based metal-organic frameworks (MOFs). The methyl groups, however, may sterically hinder such interactions, depending on their spatial orientation.

Steric and Electronic Effects of Methyl Substituents in peri-Positions

The peri-positioning of methyl groups (6- and 7-positions) relative to the hydroxyl and carbonyl functionalities introduces steric constraints that profoundly impact molecular conformation and reactivity. In Diels-Alder reactions, analogous anthracenes with bulky 9,10-substituents exhibit preferential 1,4-cycloaddition over 9,10-cycloaddition due to steric hindrance. For example, 9,10-diphenylanthracene forms 1,4-cycloadducts with a 0.08:1 ratio compared to 9,10-cycloadducts. While the methyl groups in this compound are less bulky than phenyl or ferrocenyl substituents, they still impose sufficient steric demand to favor 1,4-adducts in cycloaddition reactions.

Electronically, the methyl groups donate electron density via inductive effects, slightly increasing the electron density at the 9,10-quinone positions. This contrasts with electron-withdrawing groups (e.g., cyano or nitro), which enhance 1,4-cycloaddition selectivity by polarizing the diene system. The balance between steric and electronic effects in this compound makes it a versatile intermediate for synthesizing regioselectively functionalized derivatives.

Comparative Analysis with Parent Anthracene-9,10-dione Systems

Compared to unsubstituted anthracene-9,10-dione, this compound exhibits distinct structural and electronic differences:

The hydroxyl groups improve solubility in polar solvents, enabling applications in dye chemistry and catalysis. Additionally, the methyl substituents reduce symmetry, leading to more complex crystallization patterns. In contrast, parent anthracene-9,10-dione adopts simpler herringbone packing due to the absence of steric hindrance.

Electronically, the methyl and hydroxyl groups collectively red-shift the absorption spectrum, as demonstrated in quinizarin derivatives. This property is exploitable in photodynamic therapy or organic semiconductors, though further studies are needed to quantify these effects in the methyl-substituted variant.

Eigenschaften

CAS-Nummer |

3056-98-2 |

|---|---|

Molekularformel |

C16H12O4 |

Molekulargewicht |

268.26 g/mol |

IUPAC-Name |

1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O4/c1-7-5-9-10(6-8(7)2)16(20)14-12(18)4-3-11(17)13(14)15(9)19/h3-6,17-18H,1-2H3 |

InChI-Schlüssel |

QKDDUZLLXOJVMM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C)C(=O)C3=C(C=CC(=C3C2=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione typically follows a route starting from suitably substituted anthracene derivatives, which are then oxidized to the corresponding anthraquinone with hydroxyl and methyl substitutions. The key steps involve:

- Preparation or procurement of 6,7-dimethylanthracene or related precursors.

- Introduction of hydroxyl groups at the 1 and 4 positions.

- Oxidation of the anthracene core to the quinone form (anthracene-9,10-dione).

Preparation of 6,7-Dimethylanthracene Precursors

A critical precursor is 9,10-dimethylanthracene, which can be synthesized via catalytic and substitution reactions starting from o-xylene or related aromatic compounds. A patented method outlines the following:

- Use of o-xylene as the raw material.

- Catalysis by manganese acetate in acetic acid medium with paraldehyde as an accelerator.

- Bromination and magnesium-mediated Grignard-type reactions to build the anthracene backbone.

- Final cyclization and oxidation steps to yield high-purity 9,10-dimethylanthracene with yields exceeding 94.5% and up to 97.2% under optimized conditions.

This method is noted for its simplicity, low cost, minimal by-products, and high purity of the product.

Hydroxylation at the 1 and 4 Positions

Selective hydroxylation of anthraquinones at the 1 and 4 positions is challenging due to the need for regioselectivity. Literature reports that 1,4-dihydroxyanthracene-9,10-dione derivatives can be prepared through controlled oxidation or substitution reactions starting from 1,4-dimethoxyanthracene-9,10-dione or related methoxy derivatives, followed by demethylation to yield hydroxyl groups.

- Oxidation agents such as potassium dichromate or manganese dioxide under acidic conditions are commonly used to convert anthracene derivatives to anthraquinones.

- Demethylation of methoxy groups to hydroxyl groups can be achieved by reagents like boron tribromide or acidic hydrolysis.

- Alternative synthetic routes involve direct hydroxylation using electrophilic aromatic substitution under controlled conditions.

Specific Synthesis of this compound

While direct literature on this exact compound is limited, analogous compounds such as 1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione have been synthesized and characterized, providing insights into the methodology applicable here.

- Starting from 6,7-dimethylanthracene, oxidation yields 6,7-dimethyl-anthracene-9,10-dione.

- Subsequent regioselective hydroxylation at positions 1 and 4 is achieved by controlled oxidation or substitution.

- Purification steps such as recrystallization or chromatography ensure high purity.

Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

Research findings include detailed spectral data confirming the structure of 1,4-dihydroxy-substituted anthraquinones with methyl groups:

- NMR Spectroscopy: Characteristic chemical shifts for hydroxyl protons and methyl substituents at positions 6 and 7.

- IR Spectroscopy: Strong bands for hydroxyl groups (~3400 cm⁻¹) and quinone carbonyl groups (~1660 cm⁻¹).

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula.

- Melting Point: Sharp melting points indicating purity.

Summary of Preparation Methodology

Analyse Chemischer Reaktionen

1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form different quinone derivatives.

Reduction: Reduction reactions typically yield hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthraquinone core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the potential of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione as an anticancer agent. Anthraquinones are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that derivatives of this compound can selectively target various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, a study demonstrated that specific analogues exhibited significant cytotoxicity with IC50 values as low as 1.23 μM against HepG2 cells .

Organic Photovoltaics

The compound's unique electronic properties make it a candidate for use in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy is being investigated for enhancing the efficiency of solar cells. The incorporation of anthraquinone derivatives into polymer matrices has been shown to improve charge transport and stability in organic solar devices .

Dyes and Pigments

This compound can also be utilized as a dye or pigment due to its vibrant color properties. Its application in textile dyeing and as a coloring agent in plastics is being explored, leveraging its stability and resistance to fading under UV light exposure .

Wastewater Treatment

Anthraquinone derivatives have been studied for their potential use in wastewater treatment processes. Their ability to undergo photodegradation under UV light makes them suitable for breaking down organic pollutants in water systems. Research indicates that these compounds can effectively degrade various contaminants, contributing to cleaner water sources .

Summary Table of Applications

Case Studies

-

Anticancer Efficacy

A systematic review highlighted the effectiveness of various anthraquinone derivatives against multiple cancer cell lines. In particular, this compound was noted for its selective toxicity towards liver cancer cells with minimal effects on normal cells. -

Photovoltaic Performance

A recent study demonstrated that incorporating this compound into polymer-based solar cells resulted in improved power conversion efficiencies compared to traditional materials. -

Environmental Impact Assessment

Research conducted on the photodegradation of this compound in wastewater treatment settings showed promising results in reducing pollutant levels significantly within a short time frame when exposed to UV light.

Wirkmechanismus

The mechanism of action of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione involves its ability to intercalate into DNA, disrupting DNA synthesis and repair . This intercalation can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication . The compound’s cytotoxic effects are primarily due to this disruption of DNA processes, making it a potential candidate for anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural differences between 1,4-Dihydroxy-6,7-dimethylanthraquinone-9,10-dione and analogous compounds from the evidence:

| Compound | Substituents (Positions) | Functional Modifications |

|---|---|---|

| 1,4-Dihydroxyanthraquinone (1 ) | -OH (1,4) | Parent compound; no alkyl/acyl groups |

| Anthracene-1,4-dione (3 ) | =O (1,4) | Reduction product of 1 |

| 1,4-Dimethoxyanthraquinone (5 ) | -OCH₃ (1,4) | Methylation of 1 's hydroxyl groups |

| 9,10-Dioxo-9,10-dihydro-anthracene-1,4-diyl diacetate (7 ) | -OAc (1,4) | Acylation of 1 's hydroxyl groups |

| Target Compound | -OH (1,4), -CH₃ (6,7) | Methylation at 6,7 positions (hypothetical*) |

Note: The 6,7-dimethyl substitution is inferred based on the synthesis framework in , though direct evidence for this specific derivative is absent.

Biologische Aktivität

1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione, also known as Quinizarin, is an organic compound belonging to the anthraquinone family. Its unique structure features two hydroxyl groups and two methyl groups on the anthracene framework, which significantly contribute to its biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H12O4

- Molecular Weight : 240.21 g/mol

- IUPAC Name : this compound

The compound's structure allows for various chemical interactions that are pivotal in its biological activity. The presence of hydroxyl groups enhances its reactivity and solubility in biological systems.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It has been identified as a potential inhibitor of protein kinase CK2, an enzyme implicated in various cancers. In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines:

| Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|

| MCF-7 | 10 | 45 |

| HeLa | 20 | 62 |

| A549 | 15 | 50 |

These results suggest that the compound may serve as a therapeutic agent against specific cancer types by targeting critical pathways involved in tumor growth and survival.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to donate hydrogen atoms to free radicals contributes to its protective effects against cellular damage.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Kinase CK2 : The compound binds to the active site of CK2, disrupting its function and leading to reduced phosphorylation of target proteins involved in cell cycle regulation.

- Antioxidant Activity : By donating electrons or hydrogen atoms to reactive oxygen species (ROS), it mitigates oxidative damage within cells.

- Interaction with DNA : Preliminary studies suggest that the compound may intercalate into DNA strands, potentially influencing gene expression and cellular proliferation.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase.

- Antioxidant Efficacy Assessment : In a controlled experiment assessing antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound exhibited a notable IC50 value of 25 µg/mL, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

To understand its unique properties better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Hydroxyanthracene-9,10-dione | Hydroxyl group at position 1 | Less hydrophilic than 1,4-Dihydroxy derivative |

| 1,8-Dihydroxyanthracene | Hydroxyl groups at positions 1 and 8 | Different reactivity profile due to positional effects |

| 1-Methoxy-4-hydroxyanthracene | Methoxy group at position 1 | Enhanced solubility compared to hydroxyl derivatives |

These comparisons illustrate how variations in functional group positioning affect the reactivity and biological activities of anthraquinone derivatives.

Q & A

Q. What are the optimized synthetic routes for 1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or acylation steps. A validated protocol includes:

- Step 1: React 5-hydroxy-1,4-naphthoquinone with a dimethyl-substituted diene in dichloromethane (DCM) under anhydrous conditions.

- Step 2: Catalyze the reaction with AlCl₃ at 0°C for 1 hour, followed by gradual warming to room temperature.

- Step 3: Quench with triethylamine, wash with aqueous HCl, and dry the organic layer.

- Step 4: Purify via silica gel column chromatography (25–63 μm) using gradient elution (e.g., hexane/ethyl acetate).

- Characterization: Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Standard characterization involves:

- UV-Vis: Identify π→π* transitions in the 400–500 nm range, typical of anthraquinones.

- IR: Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1670–1700 cm⁻¹) stretches.

- NMR: Use H NMR (DMSO-d₆) to resolve aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (δ 10–12 ppm).

- 2D NMR: Employ HMBC and COSY to assign substituent positions and confirm tautomeric forms .

Q. What solvents are suitable for dissolving this compound in experimental settings?

Methodological Answer: The compound exhibits limited solubility in polar solvents. Optimal dissolution is achieved in:

- DMSO: For biological assays (e.g., 10 mM stock solutions).

- Chlorinated solvents (DCM, chloroform): For synthetic reactions.

- Methanol/ethanol: For chromatographic purification.

Pre-sonication for 15–30 minutes enhances solubility. Confirm stability via HPLC post-dissolution .

Q. What are the preliminary biological screening protocols for this anthraquinone derivative?

Methodological Answer:

- Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations for 48–72 hours.

- DNA intercalation: Perform ethidium bromide displacement assays monitored by fluorescence quenching.

- Enzyme inhibition: Screen against telomerase using TRAP assays (Telomeric Repeat Amplification Protocol) with IC₅₀ determination .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ under varying catalytic conditions?

Methodological Answer:

- Acid catalysis (H₂SO₄): Promotes sulfonation at the 6,7-dimethyl positions, forming sulfonic acid derivatives.

- Base catalysis (NaOH): Facilitates nucleophilic substitution at hydroxyl groups.

- Metal catalysis (CuI): Enables Ullmann-type coupling for aryl ether formation.

Monitor reaction progress via TLC and isolate intermediates for mechanistic validation .

Q. What structural modifications enhance its telomerase inhibitory activity?

Methodological Answer:

- Aminoalkyl side chains: Introduce -(CH₂)₂-piperidine groups at positions 1 and 4 to improve binding to telomeric G-quadruplex structures.

- Halogenation: Substitute methyl groups with chlorine at positions 6/7 to enhance intercalation.

- Quantitative SAR (QSAR): Use molecular docking (AutoDock Vina) to predict binding affinity to telomerase RNA component (hTERC) .

Q. How does the compound's stability vary under different pH and temperature conditions?

Methodological Answer:

- pH stability: Perform accelerated degradation studies (25–60°C) in buffers (pH 2–12). Monitor via HPLC:

- Acidic conditions (pH < 3): Hydrolysis of hydroxyl groups.

- Alkaline conditions (pH > 10): Oxidation to quinone derivatives.

- Thermal stability: Use TGA/DSC to determine decomposition thresholds (>200°C in inert atmosphere) .

Q. What advanced spectroscopic techniques resolve its tautomeric equilibria?

Methodological Answer:

- VT-NMR (Variable Temperature NMR): Track proton shifts between 298–373 K to identify keto-enol tautomers.

- Solid-state NMR: Resolve crystalline vs. amorphous phase differences.

- X-ray crystallography: Determine dominant tautomeric form in single crystals (e.g., 9,10-diketone vs. enolized structures) .

Q. How do substituent positions influence DNA intercalation properties?

Methodological Answer:

- Planarity studies: Compare intercalation efficiency (via viscometry) of 6,7-dimethyl vs. 5,8-dihydroxy derivatives.

- Electrostatic potential maps: Calculate using DFT (B3LYP/6-31G*) to correlate substituent electronegativity with DNA binding.

- Circular dichroism (CD): Monitor DNA helix distortion upon compound binding .

Q. What computational methods predict its interaction with biological targets?

Methodological Answer:

- Molecular dynamics (MD): Simulate binding to topoisomerase II using AMBER force fields (50 ns trajectories).

- Free energy calculations: Apply MM-PBSA to estimate binding energies for telomerase inhibition.

- ADMET prediction: Use SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.